molecular formula C8H10Cl2FN B577482 (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride CAS No. 1245808-01-8

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

Cat. No.: B577482
CAS No.: 1245808-01-8
M. Wt: 210.073
InChI Key: SPEWNMFCSPYCCJ-JEDNCBNOSA-N
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Description

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride typically involves the asymmetric reduction of the corresponding ketone or imine precursor. Common methods include:

    Asymmetric Hydrogenation: Utilizing chiral catalysts to achieve high enantioselectivity.

    Chiral Auxiliary-Based Synthesis: Employing chiral auxiliaries to induce asymmetry during the reduction process.

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, utilizing robust chiral catalysts and efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde.

    Reduction: Further reduction to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often employ reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include the corresponding ketones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-chlorophenyl)ethanamine hydrochloride
  • (S)-1-(3-fluorophenyl)ethanamine hydrochloride
  • (S)-1-(4-bromo-3-fluorophenyl)ethanamine hydrochloride

Uniqueness

(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

(1S)-1-(4-chloro-3-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEWNMFCSPYCCJ-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245808-01-8
Record name Benzenemethanamine, 4-chloro-3-fluoro-α-methyl-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245808-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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